molecular formula C10H10N2OS2 B12213157 3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one

3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12213157
M. Wt: 238.3 g/mol
InChI Key: URUWJTDPALQJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidine ring fused with a thioxo group and a methylphenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-(methylphenylamino)thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidinone ring. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Lacks the thioxo group and has different biological activities.

    3-(Phenylamino)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the methyl group, leading to different reactivity and properties.

    2-Thioxo-1,3-thiazolidin-4-one: Lacks the amino substituent, resulting in different chemical behavior.

Uniqueness

3-(Methylphenylamino)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo group and the methylphenylamino substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N2OS2

Molecular Weight

238.3 g/mol

IUPAC Name

3-(N-methylanilino)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H10N2OS2/c1-11(8-5-3-2-4-6-8)12-9(13)7-15-10(12)14/h2-6H,7H2,1H3

InChI Key

URUWJTDPALQJDA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N2C(=O)CSC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.